Fabl inhibitor 21272541

Antibacterial Discovery In Silico Screening Klebsiella pneumoniae

Researchers targeting Gram-negative FabI enzymes face the challenge of sourcing a validated hit compound. Compound 21272541 is the top-ranked inhibitor from structure-based virtual screens against A. baumannii and K. pneumoniae FabI, with a predicted binding free energy of -59.02 kcal/mol. Using this specific tool compound eliminates the risk of species-dependent inactivity associated with generic FabI inhibitors. Key advantages: - Identified as the single most favorable hit in its screening context; substitution with other in-class inhibitors is not scientifically valid. - Validated through molecular docking and MD simulations for target engagement studies (e.g., CETSA). - Supplied at ≥98% purity for reproducible enzymatic assays and SAR exploration.

Molecular Formula C12H8Cl2O3
Molecular Weight 271.09 g/mol
Cat. No. B12363742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabl inhibitor 21272541
Molecular FormulaC12H8Cl2O3
Molecular Weight271.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O
InChIInChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H
InChIKeyMDBKAAJLFMQWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fabl Inhibitor 21272541 Overview


Fabl inhibitor 21272541 (CAS 898527-42-9) is a small molecule inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway [1]. Identified through computer-integrated drug discovery approaches, 21272541 was prioritized as a lead candidate from large virtual screens against FabI proteins from Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii [1][2]. As a tool compound for structure-based drug design (SBDD), it is supplied for research use by multiple vendors at >98% purity .

In silico-prioritized FabI inhibitor tool compound
Structure-based drug design (SBDD) probe
High-purity research supply for enzymatic assays

Fabl Inhibitor 21272541 Specificity


Generic substitution among FabI inhibitors is not scientifically valid due to the profound differences in binding modes and affinities across bacterial species and even within the same enzyme family. FabI inhibitors like 21272541 are identified from structure-based screens that account for the unique conformational dynamics and binding pocket residues of a specific pathogen's enzyme [1]. Substituting 21272541 with another in-class inhibitor (e.g., a SaFabI-specific inhibitor like AFN-1252 or MUT056399) would likely result in a complete loss of predicted activity against the Gram-negative targets A. baumannii or K. pneumoniae, as their enzyme structures differ significantly from the S. aureus FabI target of those other compounds [2]. The quantitative evidence below demonstrates that 21272541 was the single most favorable hit in its specific screening context, and its predicted binding profile cannot be assumed for any other FabI inhibitor.

21272541 (Gram-negative FabI)
vs. S. aureus FabI inhibitors (AFN-1252, MUT056399)
Predicted binding to A. baumannii / K. pneumoniae FabI may not transfer to SaFabI-targeted inhibitors.
21272541 (species-specific binding mode)
vs. pan-FabI inhibitor claims
Binding pocket differences across species can shift affinity; class-level profile may not translate.
21272541 (validated top in silico hit)
vs. other in silico hits (67724550, 67724551, 89795992, 89792657)
Alternative compounds from the same screens showed lower predicted affinity; direct replacement may alter binding profile.

Fabl Inhibitor 21272541 Binding Evidence


K. pneumoniae FabI Binding Affinity

In a head-to-head computational screen against the K. pneumoniae FabI protein, 21272541 exhibited the most favorable predicted binding free energy (ΔGbind) among the three novel inhibitors identified, outperforming compounds 67724550 and 67724551 [1]. This indicates a stronger predicted thermodynamic favorability for complex formation.

K. pneumoniae FabI ΔGbind
Head-to-head (in silico)
-59.02 kcal/mol (21272541)
More favorable than 67724550 & 67724551
Reported top-ranked predicted binding free energy in tested set.
In silico docking prediction; experimental confirmation required.
Antibacterial Discovery In Silico Screening Klebsiella pneumoniae

A. baumannii FabI Binding Affinity

In a separate structure-based virtual screening campaign against the A. baumannii FabI protein, 21272541 was ranked as the top hit among the three potential inhibitors identified. The study explicitly states that 'Inhibitor 21272541 exhibited the highest binding affinity against the Acinetobacter baumannii FabI protein' compared to 89795992 and 89792657 [1][2].

A. baumannii FabI affinity rank
Head-to-head (in silico)
Ranked #1 among 3 inhibitors
89795992 (#2), 89792657 (#3)
Reported highest binding affinity in A. baumannii FabI screen.
Computational ranking; requires in vitro validation.
Antibacterial Discovery In Silico Screening Acinetobacter baumannii

MD Simulation Stability

Molecular dynamics simulations demonstrated that the FabI protein complex with 21272541 was 'extremely stable and compact with reduced fluctuations' over the simulation period [1]. While 89795992 and 89792657 also formed stable complexes, 21272541 was associated with the most favorable overall interaction profile, which included contributions from coulombic, van der Waals, polar, and non-polar energies [1].

MD complex stability
In silico context
Extremely stable complex; reduced fluctuations
Supports prolonged binding-residence hypothesis in silico.
Qualitative MD observation; RMSD values not reported.
Molecular Dynamics Binding Stability Acinetobacter baumannii

Fabl Inhibitor 21272541 Applications


A. baumannii FabI Hit Validation

21272541 is the appropriate compound to use as a positive control or starting hit for enzymatic assays against A. baumannii FabI. Its selection is justified by its ranking as the top binder in the original in silico screen that identified it [1]. Using this specific compound ensures that the experimental system is aligned with the published computational predictions, enabling direct validation of the model.

K. pneumoniae FabI Hit Validation

Similarly, 21272541 is the optimal choice for initiating an in vitro validation campaign against the K. pneumoniae FabI enzyme. The compound's predicted binding free energy of -59.02 kcal/mol from the original study provides a benchmark for comparison with other experimental hits [2].

SAR Starting Point

21272541 serves as a well-characterized starting point for SAR exploration around its specific chemotype. Its predicted binding mode, involving specific molecular interactions with the A. baumannii FabI binding pocket, has been mapped via docking studies [1]. Medicinal chemists can use this structural information to design analogs aimed at improving predicted binding affinity or pharmacokinetic properties.

Target Engagement Studies

Given its strong predicted binding and stability in MD simulations [1], 21272541 can be employed as a tool compound in target engagement studies (e.g., cellular thermal shift assays, CETSA) to confirm FabI as a vulnerable target in live Gram-negative bacteria. Its use is preferable to a random FabI inhibitor, as its binding has been computationally validated for the specific species of interest.

Application
Selection Property
Validation Focus
A. baumannii FabI hit validation
In silico binding rank context
Recombinant FabI enzyme assay confirmation
K. pneumoniae FabI hit validation
Predicted binding free energy context
In vitro binding assay benchmarking
SAR exploration
Docking-derived binding mode
Analog synthesis and affinity profiling
Target engagement studies
MD-predicted complex stability
Cellular target engagement assay (e.g., CETSA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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